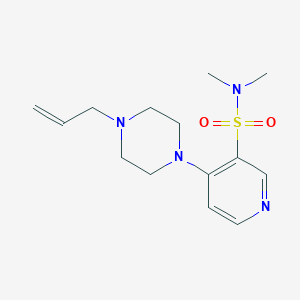
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, also known as ANTT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANTT is a heterocyclic compound that contains a pyran ring, a triazole ring, and a nitro group. This compound has shown promising results in scientific research, particularly in the fields of medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is not fully understood. However, studies have shown that 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile exerts its biological activity by inhibiting certain enzymes and signaling pathways. For example, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the activation of NF-kB, a signaling pathway that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In addition, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit potent herbicidal activity by disrupting the photosynthetic process in plants.
実験室実験の利点と制限
One of the main advantages of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its versatility. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can be easily synthesized using a simple and efficient method, making it readily available for use in various scientific research applications. Another advantage of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its potent biological activity, which makes it a valuable tool for investigating the mechanisms of various biological processes. However, one of the limitations of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its potential toxicity. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit cytotoxicity in some cell lines, indicating that caution should be exercised when using this compound in laboratory experiments.
将来の方向性
There are several future directions for research on 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. One area of interest is the development of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of new materials using 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile as a building block, which could lead to the development of new electronic and optical devices. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and its potential side effects, which could lead to the development of safer and more effective compounds.
合成法
The synthesis of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is the one-pot reaction of 3-nitro-1H-1,2,4-triazole, 2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, and ammonium acetate in the presence of a catalytic amount of p-toluenesulfonic acid. This method yields 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in good to excellent yields and is relatively simple to perform.
科学的研究の応用
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been extensively studied for its potential applications in various fields. In the field of medicine, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been investigated for its potential use as a diagnostic tool for cancer detection. In the field of agriculture, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit potent herbicidal activity against various weed species. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been studied for its potential use as a building block for the synthesis of new materials with unique properties.
特性
製品名 |
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile |
|---|---|
分子式 |
C15H12N6O3 |
分子量 |
324.29 g/mol |
IUPAC名 |
2-amino-6-methyl-5-(3-nitro-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12N6O3/c1-9-13(20-8-18-15(19-20)21(22)23)12(10-5-3-2-4-6-10)11(7-16)14(17)24-9/h2-6,8,12H,17H2,1H3 |
InChIキー |
UIWAGWXYQVSMMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)







![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)
![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)